molecular formula C17H17ClN2S B4567048 N-(3-chloro-4-methylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea

N-(3-chloro-4-methylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea

Cat. No.: B4567048
M. Wt: 316.8 g/mol
InChI Key: XDPUOXAVFGSSAN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)thiourea is a useful research compound. Its molecular formula is C17H17ClN2S and its molecular weight is 316.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.0800974 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis, X-ray, NMR, FT-IR, UV/vis, DFT, and TD-DFT Studies : Thiourea derivatives have been synthesized and characterized using a range of techniques. These studies provide insights into the isomerization effects on spectroscopic data, demonstrating the versatility of thiourea compounds in research applications. Such detailed characterization helps in understanding the molecular structure and properties of these compounds, facilitating their application in various scientific domains (Hamza M. Abosadiya et al., 2015).

Biological Activities

DNA-Binding Studies and Biological Activities : Thiourea derivatives have been investigated for their DNA-binding capabilities, showcasing potential anti-cancer properties. These studies highlight the therapeutic potential of thiourea compounds, indicating their significance in the development of new drug molecules (Shaista Tahir et al., 2015).

Herbicidal Activities

Synthesis and Herbicidal Activities : The agricultural application of thiourea derivatives has been explored, with compounds showing good inhibitory activity against various weeds. This suggests the potential use of thiourea compounds in developing new herbicides, contributing to agricultural research and development (Liang Fu-b, 2014).

Molecular Dynamics and Computational Studies

Spectroscopic, Single Crystal XRD Structure, DFT, and Molecular Dynamics Investigation : The application of computational and experimental methods to study thiourea derivatives illustrates the compound's potential in materials science. Such studies provide insights into the molecular structure, stability, and reactivity, opening avenues for their application in novel material design (Y. Sheena Mary et al., 2016).

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-inden-5-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2S/c1-11-5-7-15(10-16(11)18)20-17(21)19-14-8-6-12-3-2-4-13(12)9-14/h5-10H,2-4H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPUOXAVFGSSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2=CC3=C(CCC3)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.